molecular formula C43H56N4O11S3 B8257587 Biotin-PEG3-Bis-sulfone CAS No. 2055048-58-1

Biotin-PEG3-Bis-sulfone

Cat. No. B8257587
CAS RN: 2055048-58-1
M. Wt: 901.1 g/mol
InChI Key: HITVMNMYYMWJMG-ZHTZQEILSA-N
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Description

Biotin-PEG3-Bis-sulfone is a short linker consisting of a Bis-sulfone group and a biotin group . The sulfone group is a covalent ligand which is reactive with thiols and this can be employed to label cysteine residues in proteins . Meanwhile, biotin is an affinity ligand and it is used in biochemical applications such as pull-down assays or for ligating with streptavidin proteins .


Synthesis Analysis

The synthesis of Biotin-PEG3-Bis-sulfone involves the combination of several functional groups . The biotin group can bind specifically to certain proteins in the body, allowing the drug to selectively target those proteins and modulate their activity .


Molecular Structure Analysis

The molecular formula of Biotin-PEG3-Bis-sulfone is C43H56N4O11S3 . It has a molecular weight of 901.12 .


Chemical Reactions Analysis

The primary amines of Biotin-PEG3-Bis-sulfone can be conjugated to carboxyl groups on carboxy termini, aspartate residues or glutamate residues using EDC, a water-soluble carbodiimide crosslinker . EDC activates carboxyl groups to bind to the—NH2 group of the amino-biotin, forming an amide bond .

Mechanism of Action

The sulfone group in Biotin-PEG3-Bis-sulfone is reactive with thiols and can be employed to label cysteine residues in proteins . Biotin, on the other hand, is an affinity ligand and is used in biochemical applications such as pull-down assays or for ligating with streptavidin proteins .

properties

IUPAC Name

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H56N4O11S3/c1-30-7-15-35(16-8-30)60(52,53)28-34(29-61(54,55)36-17-9-31(2)10-18-36)41(49)32-11-13-33(14-12-32)42(50)45-20-22-57-24-26-58-25-23-56-21-19-44-39(48)6-4-3-5-38-40-37(27-59-38)46-43(51)47-40/h7-18,34,37-38,40H,3-6,19-29H2,1-2H3,(H,44,48)(H,45,50)(H2,46,47,51)/t37-,38-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITVMNMYYMWJMG-ZHTZQEILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H56N4O11S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401098321
Record name 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[1-[4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]phenyl]-1-oxo-5,8,11-trioxa-2-azatridec-13-yl]-2-oxo-, (3aS,4S,6aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

901.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG3-Bis-sulfone

CAS RN

2055048-58-1
Record name 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[1-[4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]phenyl]-1-oxo-5,8,11-trioxa-2-azatridec-13-yl]-2-oxo-, (3aS,4S,6aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055048-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[1-[4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]phenyl]-1-oxo-5,8,11-trioxa-2-azatridec-13-yl]-2-oxo-, (3aS,4S,6aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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